1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride, also known as N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride, is a chemical compound with the molecular formula CHClN. It is characterized by the presence of both a pyridazine and a pyrrolidine moiety, which contribute to its pharmacological properties. The compound has garnered interest in scientific research due to its potential applications in medicinal chemistry and drug development.
The synthesis of 1-(pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride typically involves multi-step organic reactions. Commonly used methods include:
Technical details regarding specific reagents, solvents, and conditions can vary based on the synthetic route chosen by researchers .
The molecular structure of 1-(pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride features:
The compound's structural representation can be expressed using SMILES notation: C1=CN=NC(NC2CCNC2)=C1.Cl.Cl
.
Key data points include:
1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride can participate in various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-(pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors relevant in disease pathways.
Research indicates that compounds with similar structures often exhibit inhibitory activity against protein kinases or other targets involved in cell signaling pathways related to cancer and other diseases . Detailed studies are required to clarify its specific interactions and effects.
1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride exhibits typical physical properties for a crystalline solid:
Key chemical properties include:
Relevant analyses such as melting point determination and solubility tests are critical for characterizing this compound during research and application development .
1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride has potential applications in various scientific fields:
Ongoing research continues to explore its efficacy and safety profiles, aiming to identify new therapeutic applications .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5